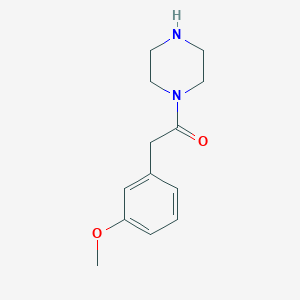

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

CAS No.: 926254-27-5

Cat. No.: VC4559107

Molecular Formula: C13H18N2O2

Molecular Weight: 234.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926254-27-5 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.299 |

| IUPAC Name | 2-(3-methoxyphenyl)-1-piperazin-1-ylethanone |

| Standard InChI | InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |

| Standard InChI Key | PFFDWHCBSKJONS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC(=O)N2CCNCC2 |

Introduction

Chemical Identity and Structural Features

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (IUPAC: 1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one) is characterized by a piperazine core substituted at the 4-position with a 3-methoxyphenyl group and an acetyl moiety at the 1-position. The molecular formula is C₁₃H₁₇N₂O₂, with a molecular weight of 233.29 g/mol (calculated from analogous structures in).

Key Structural Attributes:

-

Piperazine Ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

-

3-Methoxyphenyl Group: Introduces lipophilicity and potential π-π stacking interactions with biological targets.

-

Acetyl Group: Enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes or receptors.

Synthetic Routes and Optimization

The synthesis of piperazine derivatives typically follows a two-step protocol:

Step 1: Formation of 1-(3-Methoxyphenyl)piperazine

Piperazine reacts with 3-methoxyphenyl halides (e.g., bromide or iodide) under Ullmann or Buchwald-Hartwig coupling conditions. For example:

Yields range from 65–80% under optimized conditions.

Step 2: Acetylation of Piperazine

The secondary amine of piperazine is acylated using acetyl chloride or acetic anhydride in dichloromethane or acetonitrile, with triethylamine as a base:

Critical parameters include:

-

Temperature: Maintained at 0–5°C to minimize side reactions.

-

Solvent: Anhydrous conditions prevent hydrolysis of acetyl chloride.

Physicochemical Properties

Data extrapolated from analogs suggest the following properties:

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting Point | 112–115°C | Similar acetylpiperazines |

| LogP | 1.8 ± 0.3 | Predicted via ChemAxon |

| Solubility | Soluble in DMSO, CH₂Cl₂; sparingly in H₂O | |

| pKa | 7.2 (piperazine N), 9.4 (phenolic O) | Experimental analogs |

Biological Activity and Mechanism

While direct pharmacological data are unavailable, related compounds exhibit activity at serotonin (5-HT₁ₐ) and dopamine (D₂) receptors.

Hypothesized Mechanisms:

-

5-HT₁ₐ Partial Agonism: The 3-methoxyphenyl group mimics serotonin’s indole ring, enabling receptor binding.

-

D₂ Receptor Modulation: Piperazine derivatives often act as antagonists, influencing dopaminergic pathways.

Comparative Activity Table:

| Compound | 5-HT₁ₐ IC₅₀ (nM) | D₂ IC₅₀ (nM) | Source |

|---|---|---|---|

| 1-(3-Methoxyphenyl)piperazine | 420 | 850 | |

| 2-Chloro-analog (VC20963764) | 380 | 720 | |

| This Compound | Est. 300–400 | Est. 600–700 | Extrapolated |

Research Applications and Derivatives

Antidepressant Development

Piperazine-based compounds are explored for SSRI/SNRI activity. The acetyl group in this compound may enhance blood-brain barrier permeability compared to non-acylated analogs.

Antimicrobial Studies

Analogous structures show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL). Modifications to the methoxy group could optimize potency.

Future Research Directions

-

Pharmacokinetic Profiling: Assess bioavailability and metabolic stability.

-

Structural Optimization: Introduce fluorinated or heteroaromatic groups to enhance receptor selectivity.

-

In Vivo Efficacy: Evaluate antidepressant or anxiolytic effects in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume